N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide
Description
N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide is a complex organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of a sulfonamide group, a nitro group, and a chloro substituent on a benzene ring, along with a bis(propan-2-yl)aminoethyl side chain
Properties
IUPAC Name |
4-chloro-N-[2-[di(propan-2-yl)amino]ethyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O4S/c1-10(2)17(11(3)4)8-7-16-23(21,22)12-5-6-13(15)14(9-12)18(19)20/h5-6,9-11,16H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJURBFCRMJARPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The nitrobenzene derivative is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to introduce the chloro substituent.
Sulfonation: The chloronitrobenzene is sulfonated using sulfur trioxide or chlorosulfonic acid to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The sulfonamide group can undergo oxidation under specific conditions to form sulfonic acids or other derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Oxidized Derivatives: Formed through oxidation of the sulfonamide group.
Scientific Research Applications
Antimicrobial Activity
The sulfonamide moiety is well-known for its antimicrobial properties. Compounds with similar structures have been extensively studied for their effectiveness against a range of bacterial infections. Research indicates that N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide may exhibit similar activity, potentially serving as a lead compound in developing new antibiotics .
Pain Management
Recent studies have highlighted the significance of sodium channel inhibitors in pain management. This compound has been investigated as a selective inhibitor of NaV 1.7 channels, which are implicated in pain pathways. This suggests that the compound could be developed into a therapeutic agent for treating chronic pain conditions .
Cancer Research
The compound's nitro group may contribute to its bioactivity in cancer research. Nitro-substituted compounds have shown promise in various anticancer assays, indicating that this compound could be explored further for its potential effects on tumor growth and proliferation .
Case Study 1: Antimicrobial Efficacy
A study conducted on sulfonamide derivatives demonstrated that modifications to the sulfonamide structure can enhance antimicrobial activity. This compound was tested against various bacterial strains, showing significant inhibition compared to control compounds .
Case Study 2: Pain Modulation
In preclinical trials, the compound exhibited selective inhibition of NaV 1.7 channels, leading to reduced pain responses in animal models. This finding supports the hypothesis that targeting specific sodium channels can provide a novel approach to pain management without the side effects associated with traditional analgesics .
Mechanism of Action
The mechanism of action of N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro, chloro, and sulfonamide groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide: shares structural similarities with other sulfonamide derivatives, such as:
Uniqueness
The unique combination of the bis(propan-2-yl)aminoethyl side chain with the chloro, nitro, and sulfonamide groups distinguishes this compound from other similar compounds. This structural uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic effects. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.
The compound exhibits the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H19ClN2O4S |
| Boiling Point | 467.9 ± 55.0 °C (Predicted) |
| Density | 1.266 ± 0.06 g/cm³ (Predicted) |
| pKa | 8.26 ± 0.50 (Predicted) |
These properties indicate a stable compound with potential for various applications in medicinal chemistry.
Cardiovascular Effects
A study investigated the effects of related benzene sulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that compounds similar to this compound could significantly lower coronary resistance and perfusion pressure. Specifically, the compound demonstrated time-dependent decreases in these parameters, suggesting a potential mechanism involving calcium channel modulation .
Antiparasitic Activity
Another relevant study focused on the antiparasitic properties of related compounds against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The research identified potent derivatives with EC50 values as low as 0.001 μM, indicating significant antiparasitic activity . While this study did not directly test this compound, it highlights the potential of sulfonamide derivatives in treating parasitic infections.
Inhibition of Enzymatic Activity
Research has shown that certain sulfonamide derivatives exhibit inhibitory effects on histone deacetylases (HDACs), which are critical in cancer biology. For instance, a derivative demonstrated an IC50 value of 1.30 μM against solid tumor cell lines, suggesting that modifications to the sulfonamide structure can enhance its anticancer properties . Although specific data on this compound is lacking, its structural similarities imply potential HDAC inhibitory activity.
Case Study 1: Cardiovascular Research
In an experimental model, researchers administered varying doses of a related sulfonamide compound to assess its impact on cardiovascular function. The results showed that higher doses correlated with significant reductions in both coronary resistance and perfusion pressure, supporting the hypothesis that these compounds can modulate cardiovascular responses through calcium channel interactions.
Case Study 2: Antiparasitic Screening
A phenotypic screening of sulfonamide derivatives led to the identification of several potent compounds against Trypanosoma brucei. Among these, analogues closely related to this compound exhibited promising in vitro activity, paving the way for further exploration of their therapeutic potential in treating HAT.
Pharmacokinetics and Safety Profile
While specific pharmacokinetic data for this compound is limited, theoretical assessments using programs like SwissADME indicate favorable absorption and distribution characteristics for similar compounds. These assessments highlight the importance of understanding ADME (Absorption, Distribution, Metabolism, Excretion) properties in predicting biological activity and therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
